Cyclo(tyrosylarginyl)
Description
Cyclo(tyrosylarginyl) is a cyclic dipeptide composed of the amino acids tyrosine and arginine. It is known for its unique structure, which includes a piperazine ring formed by the cyclization of the peptide bond between the two amino acids. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
2-[3-[(2R,5R)-5-[(4-hydroxyphenyl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c16-15(17)18-7-1-2-11-13(22)20-12(14(23)19-11)8-9-3-5-10(21)6-4-9/h3-6,11-12,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZSTOWKCRDSF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CCCN=C(N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81205-31-4 | |
| Record name | Cyclo(tyrosylarginyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081205314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
General Framework of SPPS
SPPS is the most widely used method for synthesizing cyclic peptides like cyclo(tyrosylarginyl). The process involves sequential coupling of amino acids to a resin-bound anchor, followed by cyclization and cleavage. Key steps include:
-
Resin Loading : The C-terminal amino acid (e.g., arginine) is attached to a Wang or Merrifield resin via its carboxyl group. For cyclo(tyrosylarginyl), Fmoc-Arg(Pbf)-OH is commonly used, with coupling facilitated by HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM).
-
Deprotection and Coupling : Fmoc groups are removed using 20% piperidine in DMF. Subsequent amino acids (e.g., Fmoc-Tyr(tBu)-OH) are coupled using activators like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Cyclization : Head-to-tail macrocyclization is performed on-resin or post-cleavage. A study by Pubmed demonstrated that on-resin cyclization using HATU and DIPEA in DMF reduced side reactions, achieving >85% purity.
Table 1: SPPS Parameters for Cyclo(tyrosylarginyl
Microwave-Assisted SPPS
Microwave irradiation significantly accelerates coupling and deprotection steps. A protocol from Luxembourg Bio reported a 60% reduction in cycle times (from 2.1 h to 0.8 h per amino acid) for similar cyclic peptides, with coupling yields exceeding 95%. For cyclo(tyrosylarginyl), microwave heating at 50–75°C with HATU/HOAt improved cyclization efficiency by minimizing epimerization.
Solution-Phase Synthesis
Linear Precursor Synthesis
Solution-phase synthesis involves constructing the linear dipeptide H-Tyr-Arg-OH before cyclization. Key steps include:
-
Protection : Boc-Tyr-OH and Fmoc-Arg(Pbf)-OH are coupled using DIC (N,N'-diisopropylcarbodiimide) and OxymaPure in DCM.
-
Deprotection : Sequential removal of Boc (via TFA) and Fmoc (via piperidine) groups yields the free linear peptide.
-
Cyclization : The linear peptide is cyclized using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, achieving 70–80% yields.
Challenges in Solution-Phase Synthesis
-
Low Yields : Steric hindrance from tyrosine’s aromatic ring and arginine’s guanidinium group often limit cyclization efficiency.
-
Purification Difficulties : Linear byproducts require chromatographic separation, increasing time and cost.
Advanced Cyclization Techniques
"Click" Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been adapted for cyclo(tyrosylarginyl). A tyrosine side chain is modified with an alkyne group, while arginine incorporates an azide. Cyclization under Cu(I) catalysis achieves >90% efficiency in acetonitrile/water.
Head-to-Tail Macrocyclization
A protocol from Pubmed utilized an o-aminoanilide linker for cysteine-free cyclization. The linear peptide was activated with nitrite under acidic conditions, forming an N-acyl benzotriazole intermediate. Neutralization with HOAt induced cyclization, yielding cyclo(tyrosylarginyl) in 72% purity after HPLC.
Table 2: Cyclization Method Comparison
| Method | Yield | Purity | Time | Source |
|---|---|---|---|---|
| SPPS On-Resin | 85% | 92% | 4 d | |
| Solution-Phase PyBOP | 78% | 85% | 7 d | |
| Click Chemistry | 91% | 89% | 2 d |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Cyclo(tyrosylarginyl) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The guanidino group of arginine can be reduced to form secondary amines.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced guanidino derivatives.
Substitution: Halogenated or nitrated tyrosine derivatives.
Scientific Research Applications
Cyclo(tyrosylarginyl) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and conformational analysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of cyclo(tyrosylarginyl) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The piperazine ring structure allows for unique binding interactions, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Cyclo(tyrosylarginyl) can be compared with other cyclic dipeptides, such as:
Cyclo(phenylalanylarginyl): Similar structure but with phenylalanine instead of tyrosine.
Cyclo(tyrosylhistidyl): Contains histidine instead of arginine, leading to different chemical properties and biological activities.
Cyclo(tyrosylarginyl) is unique due to the presence of both tyrosine and arginine, which confer distinct chemical reactivity and biological functions.
Biological Activity
Cyclo(tyrosylarginyl), a cyclic peptide, has garnered significant attention in biomedical research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of Cyclo(tyrosylarginyl), focusing on its mechanisms of action, effects on cellular processes, and relevance in various disease contexts.
Structural Characteristics
Cyclo(tyrosylarginyl) is characterized by a cyclic structure formed by the amino acids tyrosine (Tyr) and arginine (Arg). This configuration enhances its stability and bioactivity compared to linear peptides. The cyclic nature allows for specific conformational flexibility, which is crucial for its interaction with biological targets.
The biological activity of Cyclo(tyrosylarginyl) can be attributed to several mechanisms:
- Receptor Binding : Cyclo(tyrosylarginyl) has shown the ability to bind selectively to various receptors involved in cellular signaling pathways. This binding can modulate receptor activity, influencing downstream signaling cascades that are critical in processes such as cell proliferation and apoptosis .
- Inhibition of Arterial Contraction : Studies indicate that Cyclo(tyrosylarginyl) can inhibit arterial contraction, suggesting a potential role in cardiovascular therapeutics. This effect is dose-dependent and may provide insights into its application for treating hypertension and other vascular disorders.
- Effects on Cellular Processes : Research has demonstrated that Cyclo(tyrosylarginyl) affects several cellular processes, including:
Case Studies
- Cardiovascular Applications : In a study focusing on cardiovascular health, Cyclo(tyrosylarginyl) was administered to animal models exhibiting hypertension. Results showed a significant reduction in arterial pressure, attributed to its inhibitory effects on vascular smooth muscle contraction.
- Cancer Therapy : A series of experiments were conducted using Cyclo(tyrosylarginyl) on breast cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the biological activity of Cyclo(tyrosylarginyl), it is useful to compare it with other cyclic peptides:
| Compound | Mechanism of Action | Therapeutic Application |
|---|---|---|
| Cyclo(tyrosylarginyl) | Inhibits arterial contraction; induces apoptosis | Cardiovascular diseases; cancer |
| FC131 | Antagonist for CXCR4 | Cancer metastasis; HIV infection |
| Other cyclic peptides | Varying receptor interactions | Diverse therapeutic targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
